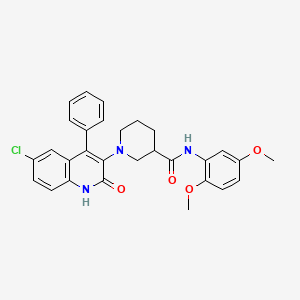![molecular formula C30H29N5 B10875530 1-benzyl-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10875530.png)
1-benzyl-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE is a complex organic compound with a unique structure that includes a pyrrole ring, a piperazine moiety, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.
Introduction of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached via nucleophilic substitution reactions.
Incorporation of the Cyanide Group: The cyanide group can be introduced through nucleophilic addition reactions using cyanide salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-BENZYL-2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used in studies investigating the interaction of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 1-BENZYL-2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the cyanide group can form strong bonds with metal ions, potentially inhibiting metalloproteins.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-4,5-DIPHENYL-1H-PYRROL-3-YL AMINE: Similar structure but with an amine group instead of a cyanide group.
1-BENZYL-2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-4,5-DIPHENYL-1H-PYRROL-3-YL METHYL: Similar structure but with a methyl group instead of a cyanide group.
Uniqueness
The presence of the cyanide group in 1-BENZYL-2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE makes it unique compared to its analogs. The cyanide group can significantly alter the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological or material properties.
Properties
Molecular Formula |
C30H29N5 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
1-benzyl-2-[(E)-(4-methylpiperazin-1-yl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C30H29N5/c1-33-17-19-34(20-18-33)23-32-30-27(21-31)28(25-13-7-3-8-14-25)29(26-15-9-4-10-16-26)35(30)22-24-11-5-2-6-12-24/h2-16,23H,17-20,22H2,1H3/b32-23+ |
InChI Key |
HNXGIBAVAOOHCN-AWSUPERCSA-N |
Isomeric SMILES |
CN1CCN(CC1)/C=N/C2=C(C(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Canonical SMILES |
CN1CCN(CC1)C=NC2=C(C(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)acetohydrazide](/img/structure/B10875452.png)
![(2E)-3-(4-chlorophenyl)-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B10875458.png)
![1-(4-Biphenylyl)-2-[(4-methylphenyl)amino]ethanone](/img/structure/B10875469.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10875472.png)


![4-Benzoyl-5-(3-bromophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875482.png)
![4-[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10875485.png)
![2,6-dimethoxy-N-[4-(pyridin-3-yloxy)phenyl]benzamide](/img/structure/B10875489.png)
![4-[(2E)-2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazinyl]-3-nitrobenzonitrile](/img/structure/B10875492.png)
![6-(2,6-Dimethoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10875495.png)

![3-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B10875505.png)
![[(1-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)(2-chlorophenyl)methyl]propanedinitrile](/img/structure/B10875520.png)
